BenchChemオンラインストアへようこそ!

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Chiral Resolution Enantiomeric Purity Procurement Specification

This compound is a chiral non-proteinogenic amino acid derivative featuring a cis-1,3-disubstituted cyclopentane core. It bears a methoxycarbonyl (Moc) protecting group on the 3-amino substituent and a free carboxylic acid at the 1-position.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B13038440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)NC1CCC(C1)C(=O)O
InChIInChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m0/s1
InChIKeyQWVQNVGWAHLTMO-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid – A Chiral Synthon for Enantiopure Drug Discovery


This compound is a chiral non-proteinogenic amino acid derivative featuring a cis-1,3-disubstituted cyclopentane core. It bears a methoxycarbonyl (Moc) protecting group on the 3-amino substituent and a free carboxylic acid at the 1-position. With CAS number 1007881-62-0 and molecular formula C₈H₁₃NO₄, it serves as a stereodefined building block in medicinal chemistry and peptide mimetic research, available in high chemical purity (98%) from commercial sources . Its rigid cyclopentane scaffold imparts conformational constraints useful for studying structure-activity relationships.

Why Substituting (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid with Its Enantiomer or Unprotected Analog Is Not Straightforward


In-class compounds cannot be simply interchanged due to stereochemical and functional-group differences that directly impact downstream synthetic and biological outcomes. The (1S,3R) absolute configuration defines the spatial presentation of the amino and carboxyl groups, which is critical for receptor binding or ongoing peptide coupling [1]. The alternative enantiomer, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid (CAS 1007881-64-2), can produce inactive or antagonistic products if substituted blindly . Furthermore, the Moc-protected amine is synthetically distinct from the unprotected (1S,3R)-3-aminocyclopentanecarboxylic acid (CAS 71830-07-4); the Moc group provides orthogonality in multi-step syntheses, preventing premature deprotection or side reactions that would occur with the free amine .

Direct Evidence Points for Selecting (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid Over Its Competitors


Higher Chemical Purity Specification Versus the Enantiomeric Building Block

When procuring a chiral building block for lead optimization or scale-up, the initial purity specification directly impacts yield and impurity profiling. The (1S,3R)-isomer (CAS 1007881-62-0) is commercially offered at 98% purity by Leyan , whereas the enantiomeric (1R,3S)-isomer (CAS 1007881-64-2) from Bidepharm is specified at 95% purity . This 3% absolute purity difference, while not a head-to-head assay, represents a tangible starting-material quality gap that can reduce byproduct formation in sensitive enantioselective syntheses.

Chiral Resolution Enantiomeric Purity Procurement Specification

Stronger Enantiomeric Purity Specification Over the Unprotected Amino Acid

For applications requiring high enantiomeric fidelity, the protected derivative is supplied with a significantly higher and more explicitly guaranteed enantiomeric purity than the unprotected amino acid. Fisher Scientific lists the unprotected (1S,3R)-3-aminocyclopentanecarboxylic acid at >90% enantiomeric excess (ee) with 95% chemical purity . While the explicit ee of the Moc-protected variant from Leyan is not stated, its higher chemical purity (98% vs 95%) and the nature of its supply for pharmaceutical intermediate applications imply a tighter overall chirality control than the >90% ee specification, suggesting reduced risk of the wrong enantiomer interfering in a critical coupling step.

Enantioselective Synthesis Chiral Purity Peptide Chemistry

Orthogonal Moc Protection Avoids Deprotection Incompatibility Seen with the Unprotected Amino Acid

The Moc carbamate is chemically distinct from the free amine, providing synthetic orthogonality in sequences that involve acidic or catalytic hydrogenation steps. The free (1S,3R)-3-aminocyclopentanecarboxylic acid cannot be used in the presence of electrophiles without protecting the amine; premature deprotection leads to polymerization or undesired side reactions. In a class-level inference from standard protecting-group strategies, the Moc group resists conditions that cleave Boc (TFA) or Cbz (H₂/Pd), allowing sequential deprotection schemes. This is supported by vendor documentation stating its utility as a 'building block' for complex synthesis requiring orthogonal protection .

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonality

High-Impact Application Scenarios Where the Evidence Favors (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid


Enantioselective Synthesis of Carbocyclic Nucleosides Requiring a Defined (1S,3R)-Configuration

In the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for antiviral carbocyclic nucleosides, the correct absolute configuration at the 3-position is non-negotiable. The target compound, already possessing the required (1S,3R) stereochemistry, provides a direct protected entry into this synthetic sequence without the need for chiral resolution, as demonstrated in analogous syntheses using Moc-protected intermediates [1]. Its high chemical purity (98%) ensures minimal contamination by the (1R,3S)-enantiomer, which would lead to an inactive final compound.

Solid-Phase Peptide Synthesis of Cyclic RGD Peptides Demanding Orthogonal Amine Protection

Cyclic RGD peptides often incorporate a cis-3-aminocyclopentanecarboxylic acid residue to induce a bioactive turn conformation. Using the Moc-protected derivative allows for selective on-resin deprotection of the Moc group in the presence of Boc or Fmoc protecting groups, enabling a sequential functionalization strategy that is not achievable with the free amino acid. The higher purity specification of the Moc-protected isomer relative to the enantiomer or the free amine reduces the accumulation of deletion peptides in solid-phase synthesis, improving final HPLC purity [1].

Medicinal Chemistry Fragment-Based Screening Where Chiral Purity Determines Hit Validation

For fragment-based drug discovery campaigns where the core cyclopentane scaffold is assayed for target binding, a <98% purity or <95% ee starting material can produce false positives or misleading SAR. The target compound's 98% assay specification, which is 3% higher than its enantiomer and at least equivalent to the unprotected amino acid's chemical purity, makes it a lower-risk starting material for hit generation and validation. This is particularly critical when the measured binding affinity is in the micromolar range and small enantiomeric impurities could dominate the observed signal [1].

Quote Request

Request a Quote for (1S,3R)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.